Binaphthyl-20-C-6

Catalog No.
S582310
CAS No.
41051-90-5
M.F
C30H32O6
M. Wt
488.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Binaphthyl-20-C-6

CAS Number

41051-90-5

Product Name

Binaphthyl-20-C-6

IUPAC Name

12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3,5,7,9,29,31,33,35-decaene

Molecular Formula

C30H32O6

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C30H32O6/c1-3-7-25-23(5-1)9-11-27-29(25)30-26-8-4-2-6-24(26)10-12-28(30)36-22-20-34-18-16-32-14-13-31-15-17-33-19-21-35-27/h1-12H,13-22H2

InChI Key

UVRCRJURFCLONS-UHFFFAOYSA-N

SMILES

C1COCCOCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCO1

Synonyms

binaphthyl-20-C-6, binaphthyl-20-crown-6

Canonical SMILES

C1COCCOCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCO1

Binaphthyl-20-C-6 is a compound derived from binaphthyl, which consists of two naphthalene units connected by a single bond. This compound features a unique structure characterized by its chiral properties, making it significant in various chemical applications, particularly in asymmetric synthesis. The presence of the cyclohexyl group enhances its steric and electronic properties, contributing to its utility as a chiral catalyst and ligand in organic reactions.

, primarily due to its chiral nature. It has been utilized in:

  • Asymmetric Catalysis: Serving as a chiral ligand in metal-catalyzed reactions, facilitating the formation of enantiomerically enriched products.
  • Suzuki Coupling Reactions: Employed in the synthesis of other binaphthyl derivatives through cross-coupling methods with boronic acids .
  • Gold-Catalyzed Reactions: Involved in reactions with enynals and alkenes, showcasing its versatility as a catalyst .

The synthesis of Binaphthyl-20-C-6 can be achieved through various methods:

  • Suzuki Cross-Coupling Reaction: This method involves the reaction of 2,2'-dibromo-1,1'-binaphthalene with phenylboronic acid derivatives, yielding high yields of the desired product .
  • Metal-Catalyzed Reactions: Utilizing palladium or gold catalysts can facilitate the formation of binaphthyl derivatives from simpler precursors .
  • Chiral Resolution Techniques: Enantiomerically pure forms can be obtained through resolution methods involving chiral auxiliaries or chromatography.

Binaphthyl-20-C-6 finds applications in several fields:

  • Asymmetric Synthesis: It is widely used as a chiral ligand in catalytic processes to produce optically active compounds.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific optical or electronic characteristics.
  • Pharmaceutical Chemistry: The compound's derivatives are explored for their potential therapeutic effects.

Interaction studies involving Binaphthyl-20-C-6 focus on its role as a ligand and catalyst:

  • Metal Complex Formation: Research has shown that metal complexes formed with Binaphthyl-20-C-6 exhibit enhanced catalytic activity in various organic transformations .
  • Chirality Transfer Mechanisms: Studies investigate how the chiral environment provided by Binaphthyl-20-C-6 influences the selectivity and efficiency of reactions.

Several compounds share structural similarities with Binaphthyl-20-C-6, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)Chiral diphosphine ligandWidely used in asymmetric catalysis
BINOL (1,1'-bi-naphthol)Two naphthol units linked by a single bondImportant precursor for synthesizing various ligands
Chiral Binaphthyl DerivativesVarious substitutions on binaphthyl structureTailored for specific catalytic applications

Binaphthyl-20-C-6 stands out due to its specific structural modifications that enhance its catalytic properties and biological activity compared to these similar compounds.

Molecular Geometry and Conformational Flexibility

Binaphthyl-20-C-6 represents a unique class of chiral crown ethers characterized by its distinctive molecular architecture incorporating two naphthalene units within a 20-membered macrocyclic framework [2] [4]. The compound possesses the molecular formula C30H32O6 with a molecular weight of 488.57 grams per mole, existing under the Chemical Abstracts Service number 41051-90-5 [18] [25]. The International Union of Pure and Applied Chemistry designation for this compound is 12,13,15,16,18,19,21,22,24,25-decahydrodinaphtho[2,1-q:1',2'-s] [4] [7] [10] [13] [16]hexaoxacycloicosine [18].

The molecular geometry of Binaphthyl-20-C-6 features a 20-membered crown ether ring incorporating six oxygen atoms strategically positioned to create a chiral binding cavity [2] [4]. The binaphthyl moiety imparts significant structural rigidity to the macrocycle, with the two naphthalene units connected through a single carbon-carbon bond at the 1,1'-positions [6]. This structural arrangement creates a characteristic chiral center arising from the restricted rotation around the binaphthyl bond, enabling the compound to exist as distinct R and S enantiomers [4] [5].

Table 1: Fundamental Molecular Properties of Binaphthyl-20-C-6

PropertyValue
Molecular FormulaC30H32O6
Molecular Weight488.57 g/mol
CAS Number41051-90-5
IUPAC Name12,13,15,16,18,19,21,22,24,25-Decahydrodinaphtho[2,1-q:1',2'-s] [4] [7] [10] [13] [16]hexaoxacycloicosine
Structural FeaturesTwo naphthalene units connected by a 20-membered crown ether ring with six oxygen atoms
Cavity Diameter~2.6-3.0 Å
Dihedral Angle~90°
ConformationRigid structure with limited conformational flexibility

The conformational flexibility of Binaphthyl-20-C-6 is significantly constrained compared to simpler crown ether analogues due to the rigid binaphthyl backbone [13] [26]. The dihedral angle between the two naphthalene planes is approximately 90 degrees, as observed in related binaphthyl derivatives [26] [27]. This geometric arrangement creates a semi-rigid three-dimensional structure that maintains its chiral integrity under various solution conditions [13].

The crown ether portion of the molecule exhibits limited conformational mobility, with the six oxygen atoms arranged to optimize coordination with appropriately sized cations [2] [4]. The cavity diameter of approximately 2.6 to 3.0 angstroms makes the compound particularly suitable for binding potassium ions and similarly sized cationic species [2]. The restricted conformational flexibility enhances the selectivity of cation binding by maintaining optimal geometric arrangements of the coordinating oxygen atoms [13].

X-ray Crystallographic Studies of Binaphthyl-20-C-6

X-ray crystallographic investigations of Binaphthyl-20-C-6 have provided detailed insights into its solid-state structure and molecular conformations [2] [4]. The crystallographic studies reveal that the compound adopts a well-defined three-dimensional architecture with specific geometric parameters that influence its binding properties and chiral recognition capabilities [2].

The crystal structure demonstrates that the binaphthyl moiety maintains its characteristic twisted conformation, with the two naphthalene rings positioned at an approximate dihedral angle of 91.7 to 93.9 degrees [26]. This angular arrangement is consistent with theoretical predictions and contributes to the overall rigidity of the molecular framework [26]. The crown ether ring adopts a conformation that positions the six oxygen atoms in an optimal arrangement for cation coordination [2].

Crystallographic analysis has revealed specific bond lengths and angles within the structure [2] [4]. The carbon-oxygen bonds in the crown ether ring exhibit lengths typical of ether linkages, ranging from approximately 1.36 to 1.43 angstroms [33]. The aromatic carbon-carbon bonds within the naphthalene units maintain standard values around 1.38 angstroms, consistent with aromatic systems [33].

Table 2: Crystallographic Parameters of Binaphthyl-20-C-6

ParameterValueReference
Dihedral Angle (Naphthalene planes)91.7-93.9° [26]
Cavity Diameter2.6-3.0 Å [2]
C-O Bond Length (Crown ether)1.36-1.43 Å [33]
C-C Bond Length (Aromatic)~1.38 Å [33]
Crystal SystemDependent on specific polymorph [2]
Space GroupVaries with crystallization conditions [2]

The crystallographic studies have also examined the packing arrangements of Binaphthyl-20-C-6 molecules in the solid state [2]. The molecules exhibit specific intermolecular interactions, including weak hydrogen bonding and π-π stacking interactions between the naphthalene units [2]. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the compound [2].

Temperature-dependent crystallographic studies have demonstrated the thermal stability of the molecular structure, with the binaphthyl framework maintaining its integrity across a range of temperatures [2]. The crown ether ring shows minimal conformational changes upon heating, reflecting the constrained nature of the macrocyclic system [2].

Comparative Analysis with Dibenzo-20-Crown-6 and Other Analogues

The structural comparison between Binaphthyl-20-C-6 and Dibenzo-20-crown-6 reveals significant differences in molecular architecture and properties despite their shared 20-membered macrocyclic framework [11] [16]. Both compounds incorporate six oxygen atoms within their ring structures, but the aromatic components differ substantially in their geometric and electronic characteristics [11] [16].

Dibenzo-20-crown-6 features two benzene rings connected through the crown ether linkage, creating an achiral macrocyclic structure with greater conformational flexibility compared to Binaphthyl-20-C-6 [11] [29]. The X-ray crystallographic studies of Dibenzo-20-crown-6 demonstrate that the molecule can adopt multiple conformations, with some oxygen-carbon-carbon-oxygen networks exhibiting unusual stereochemistry including both gauche and trans arrangements [11].

Table 3: Comparative Structural Analysis

PropertyBinaphthyl-20-C-6Dibenzo-20-crown-6
Structural Backbone20-membered ring with six oxygen atoms20-membered ring with six oxygen atoms
Aromatic UnitsTwo naphthalene unitsTwo benzene units
Cavity Size~2.6-3.0 Å~2.6-3.0 Å
Conformational FlexibilityLimited due to rigid binaphthyl backboneGreater flexibility in macrocycle conformation
StereochemistryChiral (R and S enantiomers)Achiral
Binding SelectivityEnhanced selectivity due to chiral cavityLess selective than binaphthyl analogue
ApplicationsChiral recognition, enantioselective separationsGeneral cation complexation, phase transfer catalysis

The cavity dimensions of both compounds are comparable, with diameters in the range of 2.6 to 3.0 angstroms [2] [11]. However, the binding selectivity differs significantly due to the chiral nature of the Binaphthyl-20-C-6 cavity [2] [15]. The binaphthyl derivative demonstrates enhanced discrimination between different cationic species and can provide enantioselective recognition of chiral cations [15] [24].

Conformational studies have revealed that Dibenzo-20-crown-6 exhibits greater macrocyclic flexibility, with the ability to adopt extended and contracted conformations depending on the solvent environment [11] [38]. In contrast, Binaphthyl-20-C-6 maintains a more rigid structure due to the constraints imposed by the binaphthyl framework [13] [26].

The synthesis and resolution of these compounds also differ substantially [22] [24]. While Dibenzo-20-crown-6 can be prepared as a single achiral product, Binaphthyl-20-C-6 requires resolution techniques to obtain enantiomerically pure materials [22] [24]. The resolution has been successfully achieved using chiral auxiliaries such as β-cyclodextrin complexation [22] [24].

Comparative binding studies have demonstrated that Binaphthyl-20-C-6 exhibits superior selectivity for specific cations compared to its dibenzo analogue [15] [17]. The enhanced selectivity arises from the additional geometric constraints imposed by the naphthalene units and the chiral cavity environment [15]. This selectivity has made Binaphthyl-20-C-6 particularly valuable for applications in chiral recognition and enantioselective separations [15] [26].

XLogP3

5.2

Dates

Last modified: 07-20-2023

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